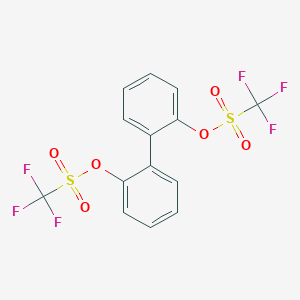

2,2'-Bis(trifluoromethanesulfonyloxy)-1,1'-biphenyl

Vue d'ensemble

Description

2,2’-Bis(trifluoromethanesulfonyloxy)-1,1’-biphenyl is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of two trifluoromethanesulfonyloxy groups attached to a biphenyl structure. The trifluoromethanesulfonyloxy groups contribute to the compound’s high reactivity and stability, making it valuable in synthetic chemistry and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis(trifluoromethanesulfonyloxy)-1,1’-biphenyl typically involves the reaction of 1,1’-biphenyl-2,2’-diol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0°C) to ensure high yield and purity . The reaction mixture is then subjected to work-up procedures, including washing with aqueous solutions and drying over anhydrous sodium sulfate, followed by purification using chromatography .

Industrial Production Methods

Industrial production of 2,2’-Bis(trifluoromethanesulfonyloxy)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and automated systems to control reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure consistent product quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2,2’-Bis(trifluoromethanesulfonyloxy)-1,1’-biphenyl undergoes various types of chemical reactions, including:

Substitution Reactions: The trifluoromethanesulfonyloxy groups can be substituted with other nucleophiles, such as amines or phosphines, under appropriate conditions.

Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex biphenyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or phosphines, and the reactions are typically carried out in polar solvents under mild conditions.

Major Products

The major products formed from these reactions include substituted biphenyl derivatives and more complex organic molecules, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2,2’-Bis(trifluoromethanesulfonyloxy)-1,1’-biphenyl has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2,2’-Bis(trifluoromethanesulfonyloxy)-1,1’-biphenyl involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonyloxy groups are highly electron-withdrawing, making the biphenyl core more reactive towards nucleophiles. This reactivity is exploited in synthetic chemistry to introduce various functional groups into the biphenyl structure, enabling the synthesis of a wide range of derivatives with diverse properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Trifluoromethanesulfonimide: Another compound with trifluoromethanesulfonyl groups, used as a strong acid catalyst and in the synthesis of various organic compounds.

Trifluoromethanesulfonic anhydride: Used as a reagent in organic synthesis for introducing triflyl groups.

Uniqueness

2,2’-Bis(trifluoromethanesulfonyloxy)-1,1’-biphenyl is unique due to its biphenyl core structure combined with two trifluoromethanesulfonyloxy groups. This combination imparts high reactivity and stability, making it a versatile compound in synthetic chemistry and material science. Its ability to undergo various substitution and coupling reactions under mild conditions sets it apart from other similar compounds .

Activité Biologique

2,2'-Bis(trifluoromethanesulfonyloxy)-1,1'-biphenyl (CAS Number: 17763-95-0) is a sulfonate compound that has garnered attention in various fields of research, particularly for its unique chemical properties and potential biological applications. This article delves into the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.

- Molecular Formula : C14H8F6O6S2

- Molecular Weight : 450.33 g/mol

- Appearance : Powder

- Solubility : Soluble in organic solvents like dichloromethane and pyridine, which are commonly used in its synthesis .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its effects on cellular mechanisms and potential therapeutic applications. Key areas of focus include:

- Inhibition of Enzymatic Activity : Research indicates that this compound may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, potentially affecting neurological functions .

- Antiviral Properties : Preliminary studies suggest that derivatives of sulfonated compounds exhibit antiviral activities, although specific data on this biphenyl derivative remains limited .

Study 1: Neurotransmitter Regulation

A study published in MDPI explored the impact of various sulfonated compounds on neurotransmitter systems. It was found that compounds similar to this compound could modulate histamine levels in the brain, which has implications for treating neurodegenerative diseases such as Alzheimer's disease. The modulation of histamine receptors (H1R and H3R) was particularly noted for its role in neuronal survival and cognitive function enhancement .

Study 2: Antiviral Activity

Research into structurally related compounds has shown promise in inhibiting viral entry mechanisms. Although direct studies on this compound are sparse, similar sulfonated biphenyls have demonstrated effectiveness against Hepatitis C virus (HCV) by interfering with viral entry processes . This suggests a potential pathway for further investigation into the antiviral properties of this compound.

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | C14H8F6O6S2 |

| Molecular Weight | 450.33 g/mol |

| Appearance | Powder |

| Solubility | Organic solvents |

Propriétés

IUPAC Name |

[2-[2-(trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F6O6S2/c15-13(16,17)27(21,22)25-11-7-3-1-5-9(11)10-6-2-4-8-12(10)26-28(23,24)14(18,19)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAEJFEYIJHDWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401141148 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 1,1′-[1,1′-biphenyl]-2,2′-diyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401141148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17763-95-0 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 1,1′-[1,1′-biphenyl]-2,2′-diyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17763-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 1,1′-[1,1′-biphenyl]-2,2′-diyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401141148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.